Carbonic Anhydrase Isoform Inhibition Potency and Selectivity Profile of the 2-Fluorobenzenesulfonamide Analog
The triazolopyrimidine-based benzenesulfonamide series (9a–d) collectively inhibited hCA IX with Ki values ranging from 3.3 to 85.0 nM across the four analogs, while hCA XII inhibition ranged from 4.4 to 105.0 nM [1]. The 2-fluorobenzenesulfonamide substitution (this compound) occupies a specific position within this activity landscape, contributing to isoform selectivity that differs from the 4-substituted and 3,4-disubstituted congeners. Notably, the most selective analog in the series (9d, 3,4-dichloro) achieved an hCA IX/hCA I selectivity index of 100.85 and hCA IX/hCA II SI of 18.54, while the least selective analog showed minimal discrimination [1]. The 2-fluoro substituent, by virtue of its ortho-positioning, is anticipated to engage in distinct hydrogen-bonding and hydrophobic interactions within the CA active site compared to para-substituted analogs [1]. However, exact Ki values for the individual 2-fluoro compound (9a–d identity not individually resolved in the publicly available abstract) have not been separately reported in the open literature, limiting the strength of this evidence.
| Evidence Dimension | hCA IX and hCA XII inhibitory activity (Ki) and isoform selectivity versus hCA I and hCA II |
|---|---|
| Target Compound Data | Ki values for the 2-fluorobenzenesulfonamide analog are not individually disclosed in the primary reference; activity falls within the series range of 3.3–85.0 nM (hCA IX) and 4.4–105.0 nM (hCA XII) [1]. |
| Comparator Or Baseline | Series range across four triazolopyrimidine sulfonamides (9a–d): hCA I Ki = 94.4–4953.5 nM; hCA II Ki = 6.9–837.6 nM; hCA IX Ki = 3.3–85.0 nM; hCA XII Ki = 4.4–105.0 nM. Most selective analog 9d: hCA IX Ki in low nanomolar range, hCA IX/hCA I SI = 100.85 [1]. |
| Quantified Difference | Intra-series hCA IX Ki range spans 25.8-fold; selectivity indices vary >100-fold depending on benzenesulfonamide substitution. Exact fold-difference for the 2-fluoro compound cannot be calculated without individual disclosure. |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms I, II, IX, XII; pH 7.5; 20 mM HEPES buffer; 20 mM Na2SO4; phenol red indicator [1]. |
Why This Matters
The benzenesulfonamide substitution pattern dictates isoform selectivity, making the 2-fluoro analog non-interchangeable with other in-series compounds; procurement of the correct substitution pattern is prerequisite for reproducing the intended selectivity profile.
- [1] Said MA, Eldehna WM, Nocentini A, et al. Synthesis, biological and molecular dynamics investigations with a series of triazolopyrimidine/triazole-based benzenesulfonamides as novel carbonic anhydrase inhibitors. Eur J Med Chem. 2020;185:111843. doi:10.1016/j.ejmech.2019.111843 View Source
